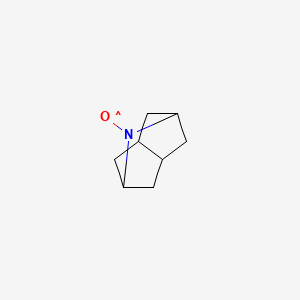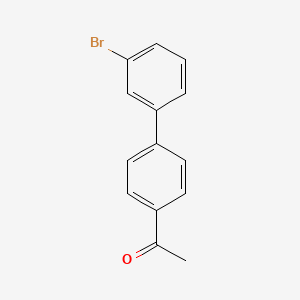
4-Acetyl-3'-bromobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-3’-bromobiphenyl is an organic compound with the molecular formula C14H11OBr It is a derivative of biphenyl, where one phenyl ring is substituted with an acetyl group at the 4-position and the other phenyl ring is substituted with a bromine atom at the 3’-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-3’-bromobiphenyl typically involves the Friedel-Crafts acylation reaction. The process begins with the bromination of biphenyl to obtain 3’-bromobiphenyl. This intermediate is then subjected to acylation using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in a solvent like dichloromethane, and the mixture is stirred and cooled to maintain the reaction conditions .
Industrial Production Methods: While specific industrial production methods for 4-Acetyl-3’-bromobiphenyl are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Acetyl-3’-bromobiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
- Substituted biphenyl derivatives.
- Carboxylic acids or alcohols from oxidation or reduction of the acetyl group.
- Biaryl compounds from coupling reactions.
Applications De Recherche Scientifique
4-Acetyl-3’-bromobiphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor for pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of 4-Acetyl-3’-bromobiphenyl depends on its specific application. In biological systems, it may interact with cellular targets through its bromine and acetyl functional groups, affecting various biochemical pathways. For example, it could inhibit enzyme activity or disrupt cell membrane integrity, leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
4-Acetyl-4’-bromobiphenyl: Similar structure but with the bromine atom at the 4’-position.
3-Acetyl-4’-bromobiphenyl: Acetyl and bromine groups at different positions on the biphenyl rings.
4-Acetylbiphenyl: Lacks the bromine substitution.
Uniqueness: 4-Acetyl-3’-bromobiphenyl is unique due to the specific positioning of the acetyl and bromine groups, which can influence its reactivity and interactions in chemical and biological systems. This positional specificity can lead to distinct properties and applications compared to its analogs .
Propriétés
Numéro CAS |
5730-89-2 |
|---|---|
Formule moléculaire |
C14H11BrO |
Poids moléculaire |
275.14 g/mol |
Nom IUPAC |
1-[4-(3-bromophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H11BrO/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-9H,1H3 |
Clé InChI |
NGYZZROGJLFKHW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




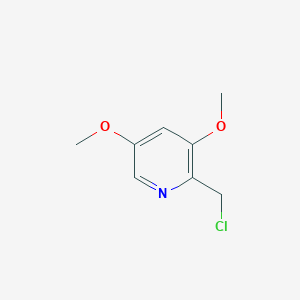

![6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylmethanamine;hydrochloride](/img/structure/B15221174.png)
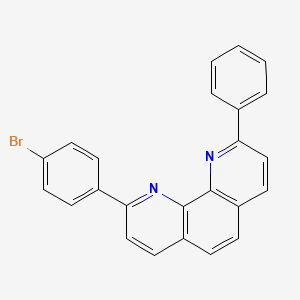
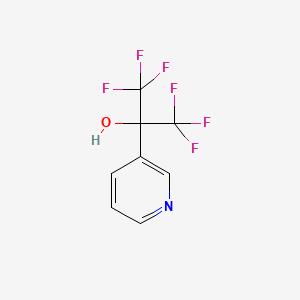
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221197.png)


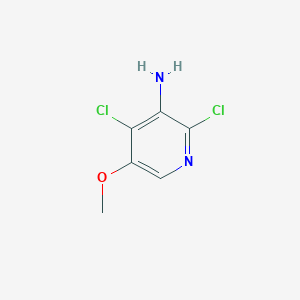
![2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B15221221.png)
![1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride](/img/structure/B15221224.png)
